N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a propanamide chain substituted with a 4-methoxyphenylsulfonyl group. This structure combines aromatic, sulfonyl, and amide functionalities, which are often associated with enhanced bioavailability and target specificity in medicinal chemistry. The 4-methoxyphenylsulfonyl moiety may improve solubility and binding interactions, as seen in related compounds .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-26-13-6-8-14(9-7-13)29(24,25)11-10-18(23)21-20-22-19-15-4-2-3-5-16(15)27-12-17(19)28-20/h2-9H,10-12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDIEEKFQNCSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno-Thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a chromone derivative can be reacted with a thioamide to form the chromeno-thiazole ring system.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an amine or other nucleophile on the chromeno-thiazole core.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group, which can be achieved through amide bond formation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl ring or electrophilic substitution at the chromeno-thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol, while reduction of the sulfonyl group could produce a thiol.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies indicate that N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound selectively induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .
1.2 Neuroprotective Effects
The compound also shows promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate neuroinflammatory responses and reduce oxidative stress, potentially through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant enzyme activities .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress | |
| Enzyme Inhibition | Inhibits specific cancer-related enzymes |
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against various human cancer cell lines. The results indicated a potent inhibitory effect on cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects in a mouse model of Alzheimer’s disease. The compound was administered to mice subjected to amyloid-beta toxicity. The treated group exhibited improved cognitive function and reduced levels of neuroinflammatory markers compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide depends on its interaction with biological targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their properties, and biological activities:
Key Comparisons
Core Heterocycles: The target compound’s chromeno-thiazole core is distinct from oxadiazole (8i), benzothiazole (11), and pyrazole (17) analogs. Chromeno-thiazole systems are less common but may offer unique electronic properties for DNA intercalation or kinase inhibition, as seen in chromenone derivatives .
Sulfonyl and Amide Groups :
- The 4-methoxyphenylsulfonyl group in the target compound is shared with 8i and 8k , which show enhanced solubility and enzyme binding. This group contrasts with simpler sulfonamides (e.g., 17) that lack methoxy substitution .
- Propanamide linkages are common in bioactive compounds (e.g., 11, 31), with the furan and fluorophenyl variants (31) showing potent anticancer activity .
Synthetic Efficiency: High-yield syntheses (e.g., 87–89% for 8i–8k ) use coupling agents like HBTU, whereas benzothiazole derivatives (11) achieve moderate yields (59%) via PCl3 catalysis . The target compound’s synthesis may face challenges due to its fused chromeno-thiazole core.
Biological Activity: Thiazole- and oxadiazole-based compounds (e.g., 31, 8i) show anticancer and enzyme inhibitory activities, suggesting the target compound could share similar mechanisms .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic organic compounds, characterized by the presence of chromene and thiazole moieties. Its molecular formula is , with a molecular weight of 416.5 g/mol. The compound is soluble in organic solvents like DMSO, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Molecular Weight | 416.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not extensively documented |
| Stability | Stable under standard conditions |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Chromeno-Thiazole Core : This involves cyclization reactions under acidic or basic conditions.
- Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced through a reaction with sulfonyl chlorides.
- Final Amide Formation : The final step involves the coupling of the chromeno-thiazole core with the sulfonamide to form the desired amide structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. In studies evaluating antimicrobial efficacy, derivatives were tested against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for related compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good activity against these pathogens .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on enzymes relevant to neurodegenerative diseases:
- Cholinesterase Inhibition : Compounds derived from similar structures have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives exhibited IC50 values ranging from 5.4 µM to 24.3 µM against AChE and BChE respectively, indicating potential for treating Alzheimer's disease .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Compounds with similar structures have demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A series of thiazole derivatives were synthesized and tested for antimicrobial activity against multiple bacterial strains.
- Results indicated that modifications in the side chains significantly influenced antimicrobial potency.
-
Neuroprotective Potential :
- Research involving derivatives of this compound showed promise in inhibiting key enzymes associated with neurodegeneration.
- The presence of methoxy groups was found to enhance enzyme inhibition efficacy.
Q & A
Q. What are the optimal synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of precursors like 2-aminobenzenethiol derivatives with aldehydes or ketones under reflux conditions (e.g., ethanol, 70–80°C) .
- Sulfonamide coupling : Reaction of the thiazole intermediate with 3-((4-methoxyphenyl)sulfonyl)propanoyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key parameters include solvent polarity (DMF for solubility vs. DCM for controlled reactivity), inert atmosphere (N₂/Ar), and reaction time optimization via TLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on aromatic protons (δ 6.8–8.2 ppm for chromene and thiazole rings) and sulfonamide protons (δ 3.1–3.5 ppm for CH₂ groups) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry of the chromeno-thiazole fused ring system .
Q. How can researchers design in vitro assays to evaluate this compound’s antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays : Use microbroth dilution (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1%) .
- Time-kill kinetics : Monitor bacterial viability at 0, 4, 8, and 24 hours post-treatment .
- Synergy testing : Combine with β-lactam antibiotics to assess potentiation effects using checkerboard assays .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies?
Methodological Answer:
- Standardize assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), culture media, and incubation times .
- Metabolic stability testing : Use liver microsomes to identify cytochrome P450-mediated degradation that may reduce efficacy in certain models .
- Structural analogs : Compare activity of derivatives lacking the 4-methoxyphenylsulfonyl group to isolate pharmacophores responsible for observed effects .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance this compound’s anticancer potency?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the chromene C-7 position to modulate electron density .
- Bioisosteric replacement : Replace the sulfonamide with a carbamate or phosphonate group to improve membrane permeability .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values in NSCLC cell lines .
Q. What advanced techniques are used to study its interaction with cyclooxygenase-2 (COX-2) for anti-inflammatory applications?
Methodological Answer:
- Molecular docking : Autodock Vina or Schrödinger Suite to predict binding poses in the COX-2 active site (PDB: 5KIR). Prioritize hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized COX-2 .
- Mutagenesis studies : Validate key residues (e.g., Ser530) via site-directed mutagenesis and enzymatic inhibition assays .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
Methodological Answer:
- Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- Prodrug design : Introduce ester groups at the propanamide moiety for hydrolytic activation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
